molecular formula C16H15FO3 B1597358 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 346459-54-9

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1597358
M. Wt: 274.29 g/mol
InChI Key: YQYJYTSFQKIJPK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H15FO3 . It has a molecular weight of 274.29 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde can be achieved by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is 1S/C16H15FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature . The compound is typically stored at room temperature .

Scientific Research Applications

Radiosynthesis and Biodistribution Studies

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde can serve as a precursor in the radiosynthesis of PET imaging agents. For instance, fluorinated aldehyde-containing prosthetic groups, which are derivatives of this compound, have been used to label peptides for PET imaging. These derivatives show significant potential in enhancing tumor imaging and biodistribution studies due to their ability to improve water solubility and in vivo pharmacokinetics (Glaser et al., 2008).

Organic Synthesis and Chemical Transformations

In organic synthesis, the reactivity of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde towards various reagents under different conditions has been explored to synthesize a wide array of compounds. For example, its reactions with fluoroalkyl-containing 3-oxo esters can lead to the formation of complex fluorinated compounds, demonstrating its versatility in creating novel molecular structures (Pryadeina et al., 2002).

Material Science and Polymer Chemistry

This compound's unique structural features make it an excellent candidate for developing new materials with potential electronic and photonic applications. Bis-aldehyde monomers derived from 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde have been synthesized and polymerized to yield poly(azomethine)s. These polymers exhibit electrical conductivity and are investigated for their physicochemical properties, highlighting the compound's contribution to advancing material science (Hafeez et al., 2019).

Photocatalysis and Environmental Applications

The structural attributes of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde facilitate its use in photocatalytic applications. Studies involving the selective oxidation of benzyl alcohols to corresponding aldehydes under visible light irradiation have shown the compound's potential in environmental remediation and green chemistry (Higashimoto et al., 2009).

properties

IUPAC Name

3-ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYJYTSFQKIJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358194
Record name 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde

CAS RN

346459-54-9
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346459-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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